N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide
Overview
Description
N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide is a useful research compound. Its molecular formula is C21H28N2O2 and its molecular weight is 340.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Gastric Acid Antisecretory Activity
N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide and related compounds have been investigated for their potential as gastric acid antisecretory agents. A study by Ueda et al. (1991) found that certain butanamides, including this compound, showed significant activity against histamine-induced gastric acid secretion in rats. This suggests their potential use in treating conditions like ulcers and acid reflux (Ueda et al., 1991).
Cancer Treatment
In the field of cancer research, butanamide derivatives, including those with sec-butyl groups, have been studied for their efficacy in inhibiting estrogen biosynthesis, which is a crucial factor in hormone-dependent cancers. Hartmann and Batzl (1986) synthesized and evaluated compounds that showed significant activity in inhibiting aromatase, a key enzyme in estrogen biosynthesis, potentially offering a new approach to breast cancer treatment (Hartmann & Batzl, 1986).
Organophosphorus Pesticides
The compound's structural similarity to certain organophosphorus pesticides has been leveraged in studies for metabolic and environmental analysis. Yoshitake et al. (1977) labeled an organophosphorus herbicide, closely related to this compound, with carbon-14 to study its metabolic pathways (Yoshitake et al., 1977).
Pharmacology Studies
The pharmacological effects of compounds structurally similar to this compound have been explored in various tests. Marsh et al. (1948) investigated the effects of nitrogen alkyl homologs of arterenol, which shares functional group similarities with the compound , highlighting its potential in medicinal applications (Marsh, Pelletier, & Rosenbaum, 1948).
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(2-butan-2-ylphenoxy)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-5-14(3)17-9-7-8-10-20(17)25-19(6-2)21(24)23-18-13-16(22)12-11-15(18)4/h7-14,19H,5-6,22H2,1-4H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYZPQVAQPNFDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(CC)C(=O)NC2=C(C=CC(=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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